HA130

描述

HA130 is a selective inhibitor of autotaxin, an enzyme that catalyzes the conversion of lysophosphatidylcholine to lysophosphatidic acid. This compound has shown significant potential in various scientific and medical applications due to its ability to modulate the autotaxin-lysophosphatidic acid signaling pathway .

作用机制

Target of Action

The primary target of this compound, also known as HA130, is an enzyme called Autotaxin (ATX) . Autotaxin is a secreted nucleotide pyrophosphatase/phosphodiesterase that functions as a lysophospholipase D . It plays a crucial role in the production of the lipid mediator lysophosphatidic acid (LPA), which is a mitogen, chemoattractant, and survival factor for many cell types .

Mode of Action

This compound acts as a potent and selective inhibitor of Autotaxin . It interacts with the oxygen in the active site residue T210 of Autotaxin . This interaction inhibits the enzymatic activity of Autotaxin, thereby slowing down the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA) . This results in a decrease in the production of LPA, which in turn affects the signaling pathways that rely on LPA.

Biochemical Pathways

The inhibition of Autotaxin by this compound affects the Autotaxin-Lysophosphatidic Acid signaling pathway . This pathway is involved in various biological processes, including cell migration, proliferation, and survival . By inhibiting Autotaxin, this compound reduces the production of LPA, thereby affecting these processes. For example, it has been shown that this compound slows T cell migration across lymph node high endothelial venules in vivo .

Pharmacokinetics

The pharmacokinetics of this compound involve its ability to interact with Autotaxin and inhibit its activity. The compound has a resin pore size distribution of 500Da-40kDa and is able to remove molecules at 5-30kDa . This suggests that this compound can effectively bind to and inhibit Autotaxin, which has a molecular weight within this range.

Result of Action

The inhibition of Autotaxin by this compound has several molecular and cellular effects. For instance, it has been shown to slow T cell migration across lymph node high endothelial venules . In a study involving mice with thioacetamide-induced acute hepatic encephalopathy, this compound was found to alleviate immune infiltrating cells in the liver and intestine, decrease mucus-secreting cells in the intestine, recover permeabilization of the blood-brain barrier, reduce neuroinflammation, and improve recognition memory .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of hemodialysis, this compound has been shown to lower Beta-2 microglobulin and parathyroid hormone levels and reduce the symptoms of uremic pruritus . This suggests that the efficacy and stability of this compound can be affected by the physiological environment, such as the presence of other molecules and the state of the patient’s health.

生化分析

Biochemical Properties

HA130 interacts with the oxygen in the active site residue T210 of autotaxin . This interaction inhibits the lysophospholipase D activity of autotaxin, thereby reducing the production of LPA . The inhibition of autotaxin by this compound has been shown to have significant effects on various biochemical reactions, particularly those involving inflammatory responses .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, in a study on hepatic encephalopathy, this compound was shown to alleviate immune infiltrating cells in the liver and intestine, decrease mucus-secreting cells in the intestine, and recover permeabilization of the blood-brain barrier . Furthermore, this compound has been shown to inhibit pro-inflammatory cytokines in mice .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active site residue T210 of autotaxin . This interaction inhibits the enzyme’s activity, thereby reducing the production of LPA . The reduction in LPA levels leads to a decrease in the activation of various signaling pathways that are mediated by LPA, thereby influencing cell function, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in both in vitro and in vivo settings. For instance, in a study on hepatic encephalopathy, it was found that the administration of this compound led to a significant improvement in the stage of the disease over time .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. For instance, in a study on hepatic encephalopathy, it was found that the administration of this compound led to a significant improvement in the stage of the disease

Metabolic Pathways

This compound, as an autotaxin inhibitor, plays a role in the metabolic pathway involving the production of LPA from lysophosphatidylcholine . By inhibiting autotaxin, this compound reduces the production of LPA, thereby influencing various physiological and pathological processes that are mediated by LPA .

准备方法

HA130 is synthesized through a series of chemical reactions involving the modification of boronic acid groups. The synthetic route typically involves the interaction between boronic acid and threonine hydroxyl oxygen, inspired by the proteasome inhibitor bortezomib . The industrial production of this compound involves stringent quality control measures to ensure high purity and efficacy .

化学反应分析

HA130 primarily undergoes substitution reactions due to the presence of boronic acid groups. It is known to inhibit the enzymatic activity of autotaxin in a reversible manner with mixed-type Lineweaver-Burk kinetics . Common reagents used in these reactions include lysophosphatidylcholine and lysophosphatidic acid, with the major product being the inhibition of autotaxin activity .

科学研究应用

HA130 has been extensively studied for its applications in various fields:

相似化合物的比较

HA130 is unique due to its high selectivity and potency as an autotaxin inhibitor. Similar compounds include:

GLPG1690: Another autotaxin inhibitor currently in clinical trials for idiopathic pulmonary fibrosis.

S32826: An autotaxin inhibitor with a shorter duration of action compared to this compound.

This compound stands out due to its reversible inhibition and low cytotoxicity, making it a promising candidate for further research and therapeutic applications .

属性

IUPAC Name |

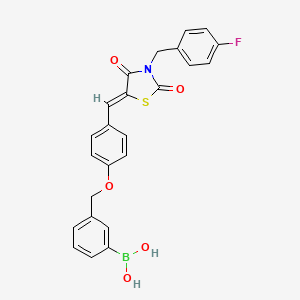

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWUZCBSWABPMR-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BFNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676768 | |

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229652-21-4 | |

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of HA130?

A1: this compound is a potent inhibitor of the enzyme autotaxin (ATX), also known as lysophospholipase D. [, , , ]

Q2: How does this compound inhibit autotaxin?

A2: this compound acts as an inhibitor of ATX's enzymatic activity, specifically targeting its lysophospholipase D activity. [, ] While the exact binding mode is not fully elucidated in the provided abstracts, studies suggest it directly interacts with the enzyme to prevent the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, ]

Q3: What are the downstream effects of autotaxin inhibition by this compound?

A3: Inhibiting ATX with this compound reduces LPA production. [, , ] Since LPA is a bioactive lipid that influences various cellular processes through LPA receptors (LPARs), this compound effectively modulates those LPA-mediated signaling pathways. This includes effects on T cell migration across lymph nodes, [] reduction of myocardial ischemia/reperfusion injury, [, ] and potential impact on blood-brain barrier integrity after stroke. []

Q4: What is the molecular formula and weight of this compound?

A4: The provided abstracts do not explicitly state the molecular formula or weight of this compound.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not offer specific spectroscopic data (e.g., NMR, IR) for this compound.

Q6: Has this compound been incorporated into any specific medical devices?

A6: Yes, this compound is utilized in hemoperfusion cartridges designed for extracorporeal blood purification therapies. [, , , , , , ]

Q7: What is the stability of this compound within these medical devices?

A7: While the provided abstracts do not directly address this compound's stability within the cartridges, research indicates good biocompatibility, with no significant increase in necrosis or apoptosis of monocytes exposed to this compound-containing cartridges in both static and dynamic test conditions. [] This suggests an acceptable level of stability and non-reactivity within the device's operational context.

Q8: Does this compound itself have catalytic properties?

A8: this compound is not described as having intrinsic catalytic properties. It functions as an enzyme inhibitor, specifically targeting the catalytic activity of autotaxin. [, , , ]

Q9: Have computational methods been applied to study this compound?

A9: The provided abstracts do not indicate the use of computational methods like molecular modeling or simulations specifically for this compound.

Q10: What is known about the stability of this compound under various storage conditions?

A10: The provided abstracts do not contain information about the storage stability of this compound.

Q11: Is there information on the SHE (Safety, Health, and Environment) regulations related to this compound manufacturing or use?

A11: The provided abstracts do not directly address SHE regulations specific to this compound.

Q12: What is the ADME profile of this compound?

A12: Specific details about the absorption, distribution, metabolism, and excretion of this compound are not provided in the abstracts.

Q13: What in vitro models have been used to study this compound's effects?

A13: In vitro studies mentioned in the abstracts include the use of U937 monocytes to assess the cytotoxicity of this compound-containing hemoperfusion cartridges. [] These studies revealed no significant increase in necrosis or apoptosis, indicating good biocompatibility.

Q14: What in vivo models have been used to investigate this compound's effects?

A14: Animal models utilized in this compound research include:

- Mouse model of myocardial ischemia/reperfusion injury: Intrathecal administration of this compound during myocardial ischemia was shown to reduce infarct size and cerebrospinal fluid LPA levels. []

- Mouse model of ischemic stroke (middle cerebral artery occlusion): Treatment with this compound rescued endothelial permeability and mitochondrial dysfunction following ischemia and reperfusion, suggesting a potential therapeutic role in stroke. []

- Zebrafish model for studying left-right asymmetry: this compound treatment disrupted the formation of Kupffer’s vesicle, a structure vital for establishing left-right asymmetry during development, suggesting a role for the autotaxin/LPA pathway in this process. []

Q15: Are there known cases of resistance developing to this compound?

A15: The provided abstracts do not mention any specific resistance mechanisms to this compound.

Q16: Are there specific drug delivery strategies being explored for this compound?

A16: The abstracts primarily focus on this compound's use in hemoperfusion cartridges for extracorporeal blood purification. [, , , , , , ] There isn't specific mention of alternative drug delivery strategies being explored.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride](/img/structure/B607840.png)

![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-5-methyl-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole](/img/structure/B607854.png)